Lipophilicity (logP) Comparison: 8-Methyl vs. 6-Methyl Positional Isomer
The target 8-methyl derivative exhibits a calculated logP of 3.39, compared to 3.30 for the 6-methyl positional isomer (4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile, CAS 118000-52-5). This ~0.09 log unit increase indicates measurably higher lipophilicity for the 8-methyl substitution .
| Evidence Dimension | Calculated partition coefficient (logP) |
|---|---|
| Target Compound Data | 3.39 (calculated logP) |
| Comparator Or Baseline | 4-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile: 3.30 (calculated logP) |
| Quantified Difference | ΔlogP = +0.09 (target more lipophilic) |
| Conditions | Calculated using mcule property calculator (standardized algorithm) |
Why This Matters
A logP difference of 0.09 can correspond to a measurable shift in membrane permeability and metabolic stability, directly impacting in vitro assay performance and lead optimization decisions.
